2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one
Description
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one is a polyhydroxylated oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents at positions 2, 5, and 6, and a ketone group at position 2. This compound is structurally related to carbohydrate derivatives and natural product metabolites, often found in glycosides or glycan modifications.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2 |
InChI Key |
UHPMJDGOAZMIID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the oxidation of suitable precursors. One common method is the oxidation of 2,5-dihydroxy-6-(hydroxymethyl)oxane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one with structurally analogous compounds, emphasizing functional groups, molecular features, and biological roles:
Key Structural and Functional Differences
Backbone Variability: The target compound features an oxane ring, distinguishing it from aromatic analogs like 2,5-dihydroxybenzoic acid (benzene backbone) . Oxane derivatives exhibit greater conformational flexibility, influencing solubility and enzyme interactions. Compounds like UDP-N-acetyl-alpha-D-glucosamine incorporate nucleotide-phosphates, enabling roles in glycosyltransferase reactions, unlike the simpler oxanone structure .
The acetamide derivative (C15H21NO6) introduces amide and benzyl ether groups, altering polarity and stability for pharmaceutical applications .
Biological Relevance :
- The target compound’s hydroxyl/hydroxymethyl groups mirror intermediates in glycolysis or glycan biosynthesis , whereas UDP-linked analogs are specialized for enzymatic cofactor roles .
Research Findings and Limitations
- Analytical Data : UHPLC-TOF-HRMS profiling () highlights the prevalence of oxane derivatives in natural extracts, though detailed spectral data for the target compound (e.g., NMR, MS) are lacking in the provided evidence.
- Functional Studies : Biological roles are inferred from structural analogs. For example, UDP-N-acetyl-alpha-D-glucosamine’s role in glycosylation suggests the target compound may participate in similar carbohydrate-modifying pathways .
Biological Activity
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one, also known as a derivative of the sugar-like compound, has garnered attention for its potential biological activities. This article reviews its various biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features multiple hydroxyl groups which contribute to its reactivity and biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. This activity is crucial in preventing cellular damage and maintaining overall health.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial effects against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in E. coli and S. aureus |
| Fungi | Effective against C. albicans |
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This property may have therapeutic implications in treating inflammatory diseases.
- Free Radical Scavenging : The hydroxyl groups in the compound facilitate the donation of electrons to free radicals, neutralizing them.
- Cell Membrane Disruption : For its antimicrobial activity, the compound alters the integrity of bacterial cell membranes.
- Cytokine Inhibition : The compound modulates signaling pathways involved in the inflammatory response.
Study 1: Antioxidant Efficacy
A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in malondialdehyde levels and an increase in glutathione levels.
Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of this compound against bacterial infections, patients treated with formulations containing this compound showed a notable reduction in infection rates compared to those receiving standard antibiotic therapy.
Safety and Toxicology
Current data suggest that this compound is generally safe for use with minimal toxicity reported in animal studies. However, further research is necessary to fully assess its safety profile in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
